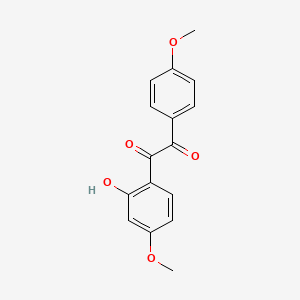
4-Biphenylamine, 3,2',5'-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Biphenylamine, 3,2’,5’-trimethyl- is an organic compound that belongs to the class of biphenylamines It is characterized by the presence of three methyl groups attached to the biphenylamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Biphenylamine, 3,2’,5’-trimethyl- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the reduction of nitro derivatives of biphenyl, followed by methylation at specific positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Biphenylamine, 3,2’,5’-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed: The major products formed from these reactions include various substituted biphenylamines, quinone derivatives, and other functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-Biphenylamine, 3,2’,5’-trimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Biphenylamine, 3,2’,5’-trimethyl- involves its interaction with various molecular targets. It can form reactive intermediates that interact with DNA, proteins, and other cellular components. These interactions can lead to the formation of DNA adducts, which are critical in understanding its potential carcinogenic effects .
Vergleich Mit ähnlichen Verbindungen
4-Aminobiphenyl: An amine derivative of biphenyl, known for its use in the production of dyes and its carcinogenic properties.
Lamellarin D: A pyrrole alkaloid with significant biological activity, including cytotoxic effects against tumor cell lines.
Biphenyl-4-amine: Another aminobiphenyl compound with similar structural features and biological roles.
Uniqueness: 4-Biphenylamine, 3,2’,5’-trimethyl- is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological interactions. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
73728-79-7 |
|---|---|
Molekularformel |
C15H17N |
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
4-(2,5-dimethylphenyl)-2-methylaniline |
InChI |
InChI=1S/C15H17N/c1-10-4-5-11(2)14(8-10)13-6-7-15(16)12(3)9-13/h4-9H,16H2,1-3H3 |
InChI-Schlüssel |
SKSNKNFLXPZBMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


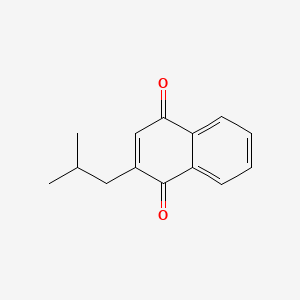
![2-[(4-Methoxyphenyl)methylidene]butanal](/img/structure/B14449113.png)

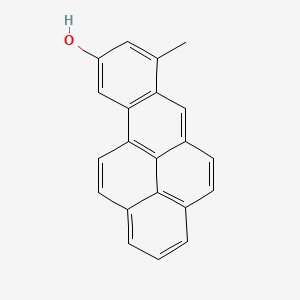
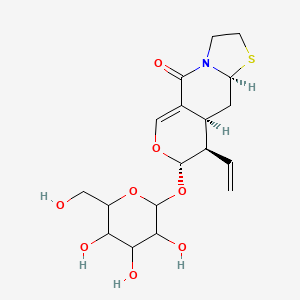
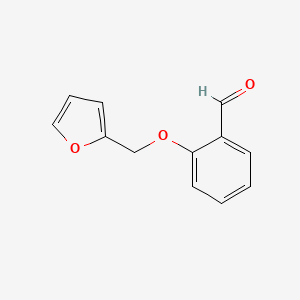
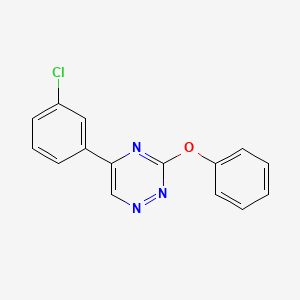
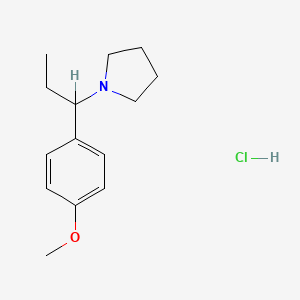


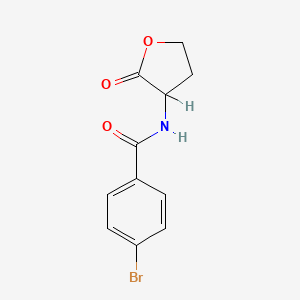
![7-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B14449196.png)
